Corticosterone sulfate

描述

Corticosterone sulfate is a steroid hormone that plays a crucial role in the regulation of energy, immune reactions, and stress responses. It is a 21-carbon steroid hormone of the corticosteroid type produced in the cortex of the adrenal glands. In many species, including amphibians, reptiles, rodents, and birds, corticosterone is the main glucocorticoid .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of corticosterone sulfate typically involves the hydroxylation of pregnenolone, followed by a series of enzymatic reactions. The process includes the conversion of pregnenolone to progesterone, which is then hydroxylated to form corticosterone. The final step involves the sulfation of corticosterone to produce this compound .

Industrial Production Methods: Industrial production of this compound often employs microbial transformation processes. Specific strains of microorganisms are used to convert precursor steroids into this compound through biotransformation. This method is preferred due to its efficiency and cost-effectiveness .

化学反应分析

Types of Reactions: Corticosterone sulfate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form cortisone sulfate.

Reduction: It can be reduced to form 11-dehydrothis compound.

Substitution: Various substitution reactions can occur at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acetic anhydride and sulfuric acid are commonly employed.

Major Products Formed:

Oxidation: Cortisone sulfate

Reduction: 11-dehydrothis compound

Substitution: Various substituted corticosterone derivatives

科学研究应用

Neurobiological Research

Corticosterone sulfate plays a significant role in neurobiological studies, particularly concerning stress responses and cognitive functions.

Stress Response and Cognitive Function

Research indicates that this compound influences neuronal activity and cognitive processes. For example, a study demonstrated that elevated levels of this compound could impair learning and memory in animal models, particularly those predisposed to cognitive dysfunction due to genetic factors such as amyloid precursor protein mutations .

Key Findings:

- Impaired Learning: Long-term administration of this compound resulted in increased β-amyloid deposition, correlating with cognitive decline in APP/PS1 transgenic mice .

- Mechanism of Action: this compound modulates neuronal signaling pathways that are critical for learning and memory formation.

Endocrinological Applications

This compound is also relevant in the field of endocrinology, particularly regarding its metabolic pathways and physiological effects.

Metabolism and Hormonal Interactions

This compound is metabolized alongside cortisol, influencing various hormonal pathways. A notable study tracked the secretion rates of cortisol sulfate and its metabolic products, revealing that this compound contributes to the overall glucocorticoid activity in the body .

Data Table: Secretion Rates of this compound

| Subject Type | Secretion Rate (mg/day) |

|---|---|

| Adult Subjects | 0.04 - 0.1 |

Key Insights:

- Hormonal Regulation: The secretion rate of this compound represents a fraction of cortisol levels, indicating its role in hormonal balance .

- Metabolic Pathways: this compound is partially metabolized into 11-hydroxy- and 11-oxo-17-ketosteroids, which are excreted as glucuronide esters .

Behavioral Studies

This compound has been utilized in behavioral studies to understand its effects on social communication among animals.

Pheromone Signaling

Recent studies have identified sulfated steroids, including this compound, as key ligands in pheromone signaling among mice. This highlights its importance in social interactions and communication through olfactory cues .

Case Study Example:

- In a study involving female mice, it was found that urine extracts containing this compound significantly influenced the activity of vomeronasal sensory neurons (VSNs), which are crucial for detecting pheromones .

Clinical Implications

The clinical relevance of this compound extends to its potential therapeutic applications and implications for understanding various health conditions.

Cognitive Decline and Aging

Studies have linked elevated levels of corticosteroids to cognitive decline in aging populations. For instance, a prospective study indicated that increased free cortisol levels were associated with cognitive impairment among elderly subjects .

Data Table: Correlation Between Cortisol Levels and Cognitive Impairment

| Measurement | Odds Ratio (OR) | Confidence Interval (CI) |

|---|---|---|

| Free Cortisol Increase | 1.5 | 0.9 – 2.4 |

| DHEAS Inverse Relation | 0.5 | 0.2 – 1.1 |

作用机制

Corticosterone sulfate exerts its effects by binding to glucocorticoid receptors, which then act as transcription factors to regulate the expression of specific genes. This binding modulates various physiological processes, including immune response, metabolism, and stress response. The molecular targets include glucocorticoid receptors and mineralocorticoid receptors .

相似化合物的比较

Cortisol: The primary glucocorticoid in humans, with similar functions but higher potency.

Cortisone: An inactive metabolite of cortisol, used in the treatment of inflammation.

11-dehydrocorticosterone: A precursor in the biosynthesis of corticosterone.

Uniqueness: Corticosterone sulfate is unique in its role as the primary glucocorticoid in many non-human species, making it a valuable model for studying stress and immune responses in these organisms. Its sulfated form also provides distinct pharmacokinetic properties, such as increased solubility and stability .

生物活性

Corticosterone sulfate (CS) is a sulfated derivative of corticosterone, a steroid hormone produced by the adrenal cortex. This compound plays a significant role in various physiological processes, including stress response, immune function, and metabolism. The biological activity of this compound has garnered attention in recent years due to its potential implications in health and disease.

1. Structure and Synthesis

This compound is formed through the enzymatic sulfation of corticosterone, primarily occurring in the liver. The enzyme responsible for this process is known as sulfotransferase, which catalyzes the transfer of a sulfate group to the hydroxyl group at the 21-position of corticosterone. This modification alters the solubility and biological activity of the steroid, impacting its interaction with receptors and its metabolic clearance.

2. Biological Functions

Hormonal Regulation:

this compound is involved in the regulation of several physiological processes:

- Stress Response: It modulates the body's response to stress by influencing glucocorticoid receptor signaling pathways.

- Metabolism: this compound affects glucose metabolism and lipid profiles, playing a role in energy homeostasis.

Neuroendocrine Effects:

Research indicates that this compound may influence neuroendocrine functions, particularly in the hypothalamus-pituitary-adrenal (HPA) axis. Elevated levels of CS have been associated with altered stress responses and behavioral changes.

3. Pharmacokinetics and Metabolism

This compound exhibits distinct pharmacokinetic properties compared to its parent compound, corticosterone:

- Absorption and Distribution: Following administration, CS is rapidly absorbed into circulation but shows limited distribution to tissues due to its high affinity for plasma proteins.

- Metabolic Clearance: Studies indicate that CS has a high metabolic clearance rate, primarily through hepatic pathways. The conversion of CS back to corticosterone is minimal, suggesting that it may serve primarily as an excretory product rather than an active hormone.

4. Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

- Study on Gender Differences: A study involving both men and women found significant differences in the metabolism of this compound. Premenopausal women exhibited higher intrahepatic conversion rates compared to men, suggesting a potential influence of estrogen on sulfotransferase activity .

- Impact on Reproductive Health: Research has indicated that elevated levels of this compound during pregnancy may affect fetal development and maternal health, highlighting its importance in reproductive physiology .

5. Comparative Biological Activity

A comparative analysis between this compound and other steroid sulfates reveals varying degrees of biological activity:

| Compound | Biological Activity | Metabolic Clearance Rate |

|---|---|---|

| Corticosterone | Moderate | High |

| This compound | Low | Very High |

| Deoxythis compound | Low | Moderate |

This table illustrates that while corticosterone itself has moderate biological activity, its sulfated form exhibits significantly lower activity but higher clearance rates, indicating its role as a metabolic byproduct rather than an active hormone.

6. Conclusion

This compound plays a crucial role in endocrine regulation and metabolic processes. Its unique pharmacokinetic profile and biological functions underscore the importance of understanding this compound in both physiological contexts and potential therapeutic applications. Further research is necessary to fully elucidate its mechanisms of action and implications for health and disease management.

属性

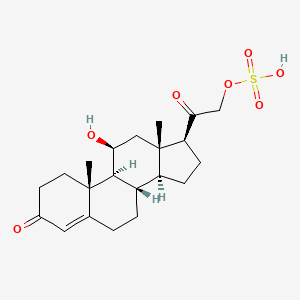

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O7S/c1-20-8-7-13(22)9-12(20)3-4-14-15-5-6-16(18(24)11-28-29(25,26)27)21(15,2)10-17(23)19(14)20/h9,14-17,19,23H,3-8,10-11H2,1-2H3,(H,25,26,27)/t14-,15-,16+,17-,19+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWEMVKUDQCSHGT-HJTSIMOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)COS(=O)(=O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)COS(=O)(=O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60911709 | |

| Record name | 11-Hydroxy-3,20-dioxopregn-4-en-21-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60911709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105-02-8 | |

| Record name | Corticosterone sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001105028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Hydroxy-3,20-dioxopregn-4-en-21-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60911709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。